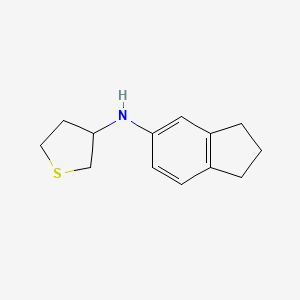
N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine is a chemical compound with the molecular formula C13H17NS It is a derivative of indene and thiolane, featuring a unique structure that combines these two moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine typically involves the reaction of indene derivatives with thiolane derivatives under specific conditions. One common method involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolane ring or the indene moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)thiolan-3-amine
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine is unique due to its specific combination of indene and thiolane moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17NS |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)thiolan-3-amine |
InChI |
InChI=1S/C13H17NS/c1-2-10-4-5-12(8-11(10)3-1)14-13-6-7-15-9-13/h4-5,8,13-14H,1-3,6-7,9H2 |
InChI Key |
XICNQBAKLDTTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC3CCSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


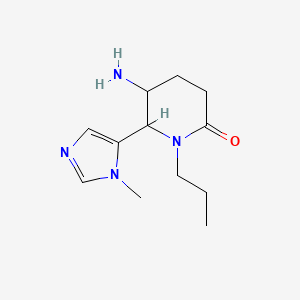
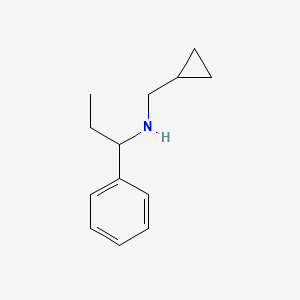
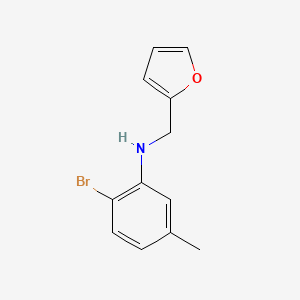
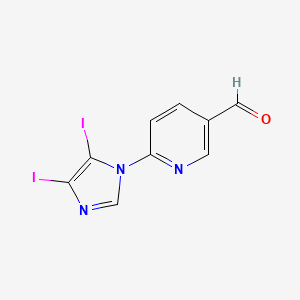
![Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13243240.png)
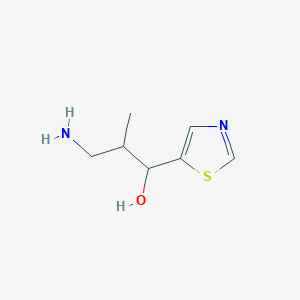

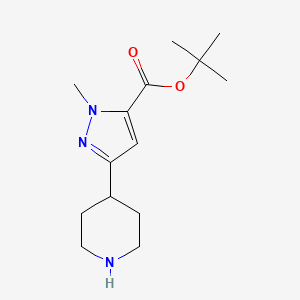
![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
amine](/img/structure/B13243284.png)

![[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13243291.png)
![(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)
![4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13243300.png)
